molecular formula C11H10O2 B13075427 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13075427
M. Wt: 174.20 g/mol
InChI Key: QRVVCVVWVDWRBK-UHFFFAOYSA-N
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Description

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carbonyl group. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or catalysts that facilitate the reaction[4][4].

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester
  • 1,3-dimethyl-2,3-dihydro-1H-indene

Uniqueness

6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a fused ring system.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3

InChI Key

QRVVCVVWVDWRBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)C=O)C=C1

Origin of Product

United States

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